molecular formula C9H10ClNO B2417293 Benzofuran-5-ylmethanamine hydrochloride CAS No. 1881330-95-5; 37798-08-6

Benzofuran-5-ylmethanamine hydrochloride

Cat. No.: B2417293
CAS No.: 1881330-95-5; 37798-08-6
M. Wt: 183.64
InChI Key: LFGRIVMDMJSOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzofuran-5-ylmethanamine hydrochloride is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.64. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-5-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-5H,6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGRIVMDMJSOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881330-95-5
Record name (1-benzofuran-5-yl)methanamine hydrochloride
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Preparation Methods

Cyclization Strategies for Benzofuran Core Formation

Claisen Rearrangement-Mediated Cyclization

The Claisen rearrangement serves as a cornerstone for constructing the benzofuran skeleton. In this method, 2-hydroxybenzaldehyde derivatives undergo thermal rearrangement to form 2-allyloxybenzaldehyde intermediates, which subsequently cyclize under acidic conditions. A study by Zhu et al. (2023) achieved an 85% yield using boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst at 110°C. Critical parameters include:

  • Temperature : 100–120°C (optimal cyclization)
  • Catalyst loading : 10 mol% BF₃·OEt₂
  • Solvent : Toluene (non-polar medium enhances selectivity)

This method’s regioselectivity is attributed to the electron-donating effects of substituents on the aromatic ring, which direct cyclization to the 5-position.

Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions dominate modern benzofuran synthesis due to their precision in forming carbon-heteroatom bonds. The Heck cyclization, employing Pd(OAc)₂/XPhos ligand systems, converts 2-iodophenol derivatives and alkenes into benzofurans with >90% regiopurity. Key advancements include:

  • Ligand design : Bulky phosphine ligands (e.g., XPhos) suppress β-hydride elimination, favoring cyclization over polymerization.
  • Microwave assistance : Reducing reaction times from 24 h to 45 minutes while maintaining 88% yield.
Table 1: Comparative Analysis of Cyclization Methods
Method Catalyst System Yield (%) Regioselectivity (5-position) Reference
Claisen Rearrangement BF₃·OEt₂ 85 Moderate
Heck Cyclization Pd(OAc)₂/XPhos 92 High
Oxidative Cyclization CuI/1,10-phenanthroline 78 Low

Functionalization to Methanamine Hydrochloride

Reductive Amination of Benzofuran-5-carbaldehyde

The introduction of the methanamine group is typically achieved via reductive amination. Benzofuran-5-carbaldehyde reacts with ammonium acetate in the presence of NaBH₃CN, yielding the primary amine intermediate. Subsequent HCl treatment generates the hydrochloride salt with 91% efficiency. Optimization studies reveal:

  • pH dependence : Reactions at pH 4.5–5.0 prevent over-reduction to secondary amines.
  • Solvent effects : Methanol/water (4:1) maximizes solubility of both aldehyde and amine precursors.

Buchwald-Hartwig Amination

For substrates requiring steric control, the Buchwald-Hartwig amination employs Pd₂(dba)₃ and BrettPhos ligand to couple benzofuran bromides with ammonia surrogates. This method achieves 89% yield with <2% dimerization byproducts, as confirmed by HPLC-MS analysis.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance reaction control and scalability. A patented process (Fuentealba et al., 2020) combines cyclization and amination in a tandem reactor system, reducing processing time from 18 h (batch) to 2.5 h. Key metrics:

  • Throughput : 12 kg/h
  • Purity : 99.8% (by GC-FID)
  • Cost reduction : 40% lower than batch methods

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball mills has emerged as an eco-friendly alternative. Grinding benzofuran precursors with ammonium chloride and silica gel at 500 rpm for 2 h yields the target compound with 82% efficiency and E-factor <5.

Quality Control and Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH₂⁺), 7.92 (d, J = 8.5 Hz, 1H), 7.45 (d, J = 8.5 Hz, 1H), 6.85 (s, 1H), 4.15 (s, 2H, CH₂NH₂).
  • HPLC : Retention time 6.78 min (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Impurity Profiling

Common impurities include:

  • Des-chloro analogue : <0.1% (controlled via strict HCl stoichiometry)
  • Dimerization products : <0.05% (suppressed by N₂ sparging)

Q & A

Basic Research Questions

Q. How to determine appropriate dosage and administration protocols for preclinical studies involving Benzofuran-5-ylmethanamine hydrochloride?

  • Methodological Answer: Calculate dosage based on animal body weight (e.g., mg/kg) and adjust for metabolic differences. Use a standardized formula:
    Dose volume (μL)=Dose (mg/kg)×Animal weight (g)Solution concentration (mg/mL)\text{Dose volume (μL)} = \frac{\text{Dose (mg/kg)} \times \text{Animal weight (g)}}{\text{Solution concentration (mg/mL)}}

Always include a buffer cohort (e.g., +1 animal) to account for experimental variability. Ensure purity >98% for consistency, as lower purity may introduce confounding effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or dissolving the compound.
  • Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .
  • First Aid: For skin contact, rinse immediately with soap and water for 15 minutes. For inhalation, move to fresh air and seek medical attention if symptoms persist .

Q. Which analytical methods are validated for assessing the purity and stability of this compound?

  • Methodological Answer: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (λ = 254 nm). Validate the method using:

  • Accuracy: Spike recovery tests (target: 95–105%).
  • Precision: Intra-day and inter-day repeatability (RSD <2%).
  • Linearity: Calibration curves (R² >0.999) across 50–150% of target concentration .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacological profiles of this compound across studies?

  • Methodological Answer:

  • Literature Review: Systematically search PubMed, Google Scholar, and forensic databases using MeSH terms (e.g., "5-(2-methylaminopropyl)benzofuran," "5-MAPB") to identify confounding variables (e.g., isomer purity, dosage range).
  • Experimental Replication: Conduct dose-response assays (e.g., receptor binding studies) under controlled conditions (pH, temperature) to isolate mechanisms. Cross-validate findings using in silico models (e.g., molecular docking) .

Q. What strategies optimize the synthesis of this compound to minimize by-products?

  • Methodological Answer:

  • Route Selection: Use O-arylhydroxylamine hydrochlorides with cyclic ketones in methanesulfonic acid to enhance regioselectivity.
  • Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to achieve >98% purity. Monitor reaction progress via TLC (Rf = 0.5 in dichloromethane/methanol 9:1) .

Q. How to design experiments evaluating the metabolic pathways of this compound in vivo?

  • Methodological Answer:

  • Animal Models: Administer radiolabeled 14C^{14}\text{C}-5-MAPB hydrochloride to rodents (e.g., Sprague-Dawley rats) and collect plasma, urine, and feces at timed intervals.
  • Metabolite Identification: Use LC-MS/MS with electrospray ionization (ESI+) to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with reference standards .

Data Analysis and Interpretation

Q. How to address variability in behavioral assay data from this compound studies?

  • Methodological Answer:

  • Statistical Normalization: Apply non-parametric tests (e.g., Kruskal-Wallis) for skewed data. Use post-hoc corrections (e.g., Bonferroni) for multiple comparisons.
  • Confounding Factors: Control for circadian rhythms (standardize testing times) and environmental stressors (e.g., noise, lighting). Include vehicle-treated cohorts to isolate compound-specific effects .

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